molecular formula C8H9NO B1266849 1-Allyl-2(1H)-pyridinone CAS No. 21997-30-8

1-Allyl-2(1H)-pyridinone

Cat. No. B1266849
CAS RN: 21997-30-8
M. Wt: 135.16 g/mol
InChI Key: QXLAXTADFRGVIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including structures related to 1-Allyl-2(1H)-pyridinone, often involves reactions of allyl amines and alkynes. A notable methodology incorporates sequential Cu(II)-promoted dehydrogenation of allylamine and Rh(III)-catalyzed N-annulation, efficiently yielding pyridines from simple precursors (Chemical communications, 2012). Additionally, palladium-catalyzed Heck-type reactions and transition-metal-free synthesis involving ring expansion of 2-allyl-2H-azirines have been explored for the robust synthesis of pyridines and related structures, showcasing the versatility and efficiency of modern synthetic approaches (Chemical communications, 2016).

Molecular Structure Analysis

The molecular structure of pyridinone derivatives, including 1-Allyl-2(1H)-pyridinone, has been extensively analyzed through various spectroscopic methods and theoretical computations. Studies have focused on determining resonance structures, tautomeric equilibriums, and the electronic structure of nitrogen atoms within the pyridinone framework, providing insight into the compound's stability and reactivity (International Journal of Molecular Sciences, 2006).

Chemical Reactions and Properties

1-Allyl-2(1H)-pyridinone undergoes a variety of chemical reactions, leveraging its allyl group and the reactive pyridinone ring. These reactions include palladium-catalyzed allylation and azaphospholo-pyridine formation, demonstrating its utility as a versatile intermediate in organic synthesis. The compound's ability to participate in complex formation and its reactivity towards different organic transformations highlight its importance in the development of novel organic compounds (Dalton transactions, 2016).

Physical Properties Analysis

The physical properties of 1-Allyl-2(1H)-pyridinone and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. Single-crystal X-ray diffraction and spectroscopic methods provide detailed insights into the molecular geometry, highlighting the impact of the allyl group and the pyridinone moiety on the overall structure and properties of the compound (Acta Crystallographica Section E, 2011).

Scientific Research Applications

1. Laccase-Catalyzed Oxidation of Allylbenzene Derivatives

  • Summary of the Application : Laccase-based biocatalytic reactions have been tested and optimized in the oxidation of allylbenzene derivatives, such as methyl eugenol taken as a model substrate .
  • Methods of Application : The reaction primarily consisted in the hydroxylation of the propenyl side chain, either upon isomerization of the double bond or not . Two pathways were then observed; oxidation of both allylic alcohol intermediates could either lead to the corresponding α,β-unsaturated carbonyl compound, or the corresponding benzaldehyde derivative by oxidative cleavage .
  • Results or Outcomes : Such a process constitutes a green equivalent of ozonolysis or other dangerous or waste-generating oxidation reactions . The conversion rate was sensitive to the substitution patterns of the benzenic ring and subsequent electronic effects .

2. Molybdenum-Catalyzed Enantioselective Ring-Closing Metathesis

  • Summary of the Application : The molybdenum-catalyzed enantioselective ring-closing metathesis/kinetic resolution of a series of racemic planar-chiral 1,1′-diallylferrocene derivatives was reinvestigated .
  • Methods of Application : This method of generating catalytically active chiral molybdenum-alkylidene species in situ, allowed the examination of a variety of chiral molybdenum-alkylidene metathesis precatalysts in the present asymmetric reaction .

3. Synthesis of Isatin Derivatives

  • Summary of the Application : Isatin and its derivatives play a key role in biomedical applications. They are used as bactericide, fungicide, anti-HIV, anti-epileptic, anti-instigative and so on . Recently, two new isatin derivatives, “(1-allyl-2-oxoindolin-3-ylidene)-4-methylbenezenesulfono-hydrazide” and “(1-allyl-2-oxoindolin-3-ylidene)-4-chlorobenzenesulfono-hydrazide”, were synthesized .
  • Methods of Application : The synthesis of these derivatives involves various synthetic methods, especially, sandmeyer synthesis, stolle synthesis and gassman synthesis .
  • Results or Outcomes : The isatin derivatives are helpful in inhibiting the activity of the urease and α-glucosidase enzymes and reduce the risks of pyelonephritis, gastric problems and diabetes .

4. Thermal and Electrochemical Properties of Sulfonate-based Ionic Liquids

  • Summary of the Application : Sulfonate-based ionic liquids (ILs) with allyl-containing cations have been previously obtained . The present study aims to investigate the thermal, electrochemical and curing properties of these ILs .
  • Methods of Application : To determine the temperature range in which ionic liquid maintains a liquid state, thermal properties must be examined using Differential Scanning Calorimetry (DSC) .
  • Results or Outcomes : The study provides insights into the thermal and electrochemical properties of these ILs, which can be useful in various applications .

5. Molybdenum-Catalyzed Enantioselective Ring-Closing Metathesis

  • Summary of the Application : The molybdenum-catalyzed enantioselective ring-closing metathesis/kinetic resolution of a series of racemic planar-chiral 1,1′-diallylferrocene derivatives was reinvestigated .
  • Methods of Application : This method of generating catalytically active chiral molybdenum-alkylidene species in situ, allowed the examination of a variety of chiral molybdenum-alkylidene metathesis precatalysts in the present asymmetric reaction .

6. Thermal and Electrochemical Properties of Sulfonate-based Ionic Liquids

  • Summary of the Application : Sulfonate-based ionic liquids (ILs) with allyl-containing cations have been previously obtained . The present study aims to investigate the thermal, electrochemical and curing properties of these ILs .
  • Methods of Application : To determine the temperature range in which ionic liquid maintains a liquid state, thermal properties must be examined using Differential Scanning Calorimetry (DSC) .
  • Results or Outcomes : The study provides insights into the thermal and electrochemical properties of these ILs, which can be useful in various applications .

Safety And Hazards

Sigma-Aldrich provides “1-Allyl-2(1H)-pyridinone” as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

1-prop-2-enylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-6-9-7-4-3-5-8(9)10/h2-5,7H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLAXTADFRGVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176426
Record name 1-Allyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2(1H)-pyridinone

CAS RN

21997-30-8
Record name 1-Allyl-2(1H)-pyridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021997308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Allyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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